Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Overview
Description
Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is an organic compound with the molecular formula C10H20O2Si It is a derivative of cyclobutanone, featuring a silyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be achieved through several methods. One common approach involves the protection of cyclobutanone using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the silyl ether derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structural features.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its interaction with various molecular targets. The silyl ether group can be selectively removed under specific conditions, allowing for further functionalization of the molecule. This makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: The parent compound, cyclobutanone, lacks the silyl ether group and has different reactivity and applications.
Cyclopentanone: A five-membered ring ketone with similar chemical properties but different structural characteristics.
Cyclopropanone: A three-membered ring ketone that is highly reactive and less stable compared to cyclobutanone derivatives.
Uniqueness
Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to the presence of the silyl ether group, which provides additional stability and allows for selective functionalization. This makes it a valuable intermediate in synthetic chemistry and various research applications .
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-7-6-8(9)11/h9H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXPFRAWBNXHLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452137 | |
Record name | Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143660-45-1 | |
Record name | Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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